Cas no 42021-37-4 (1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-)
42021-37-4 structure
Product Name:1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-
Numero CAS:42021-37-4
MF:C25H28FN3O
MW:405.507729530334
CID:333875
PubChem ID:3038964
Update Time:2025-04-19
1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-
- AC1MI5XN
- DTXSID10962185
- 42021-37-4
- 1-Pentanone, 1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino(1',2':1,6)pyrido(3,4-b)indol-2(1H)-yl)-, (+-)-
- 1-(4-Fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)pentan-1-one
-
- Inchi: 1S/C25H28FN3O/c26-19-10-8-18(9-11-19)25(30)7-3-4-12-28-13-14-29-17-24-22(15-20(29)16-28)21-5-1-2-6-23(21)27-24/h1-2,5-6,8-11,20,27H,3-4,7,12-17H2
- Chiave InChI: HPPIFYLDMCQPCC-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)C(CCCCN1CCN2CC3=C(C4C=CC=CC=4N3)CC2C1)=O
Proprietà calcolate
- Massa esatta: 405.222
- Massa monoisotopica: 405.222
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 593
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 39.3Ų
Proprietà sperimentali
- Densità: 1.26
- Punto di ebollizione: 599.4°Cat760mmHg
- Punto di infiammabilità: 316.3°C
- Indice di rifrazione: 1.659
1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)- Letteratura correlata
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
42021-37-4 (1-Pentanone,1-(4-fluorophenyl)-5-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso